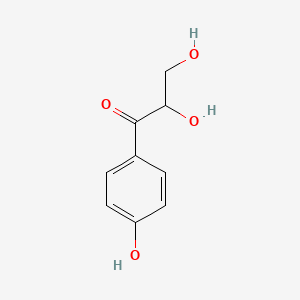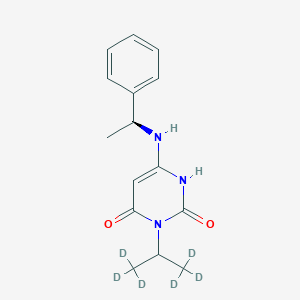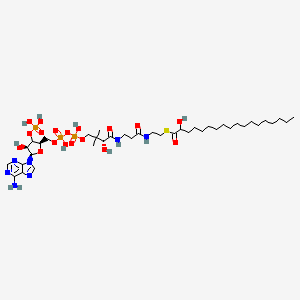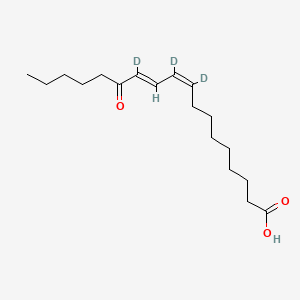
Sdh-IN-12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of Sdh-IN-12 involves several synthetic routes and reaction conditions. One common method includes the use of dimethyl sulfoxide (DMSO) as a solvent, along with polyethylene glycol (PEG300) and Tween 80 . The compound is typically stored at -20°C in powder form and can be reconstituted in various solvents for experimental use .
化学反応の分析
Sdh-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include succinate dehydrogenase (SDH) assay buffers, substrates, and probes . The major products formed from these reactions are typically analyzed using colorimetric assays to measure enzymatic activity .
科学的研究の応用
Sdh-IN-12 has a wide range of scientific research applications. It is used in studies related to bioenergetics, intermediary metabolism, and mitochondrial function . The compound is also significant in medical research, particularly in understanding the role of succinate dehydrogenase in various diseases, including cancers and neurodegenerative disorders . Additionally, this compound is used in agricultural research to develop fungicides targeting plant fungal pathogens .
作用機序
The mechanism of action of Sdh-IN-12 involves its inhibitory effects on succinate dehydrogenase, an enzyme involved in both the tricarboxylic acid cycle and the mitochondrial respiratory chain . By inhibiting this enzyme, this compound disrupts the oxidation of succinate to fumarate, leading to a reduction in cellular energy production . This inhibition affects various molecular targets and pathways, including the electron transport chain and oxidative phosphorylation .
類似化合物との比較
Sdh-IN-12 is compared with other succinate dehydrogenase inhibitors (SDHIs) such as carboxin, fluxapyroxad, boscalid, benzovindiflupyr, bixafen, and penflufen . These compounds share a similar mechanism of action but differ in their chemical structures and specific applications . This compound is unique due to its specific molecular structure and its broad-spectrum inhibitory effects on succinate dehydrogenase .
Conclusion
This compound is a versatile compound with significant applications in scientific research, particularly in the fields of bioenergetics, medicine, and agriculture. Its unique inhibitory effects on succinate dehydrogenase make it a valuable tool for studying various biological processes and developing new therapeutic and agricultural solutions.
特性
分子式 |
C19H13F5N4O2 |
|---|---|
分子量 |
424.3 g/mol |
IUPAC名 |
3-(difluoromethyl)-1-methyl-N-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H13F5N4O2/c1-28-8-11(16(27-28)17(23)24)18(29)26-19(30)25-14-5-3-2-4-10(14)9-6-12(20)15(22)13(21)7-9/h2-8,17H,1H3,(H2,25,26,29,30) |
InChIキー |
JWCRMYYAEMGXOA-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC(=O)NC2=CC=CC=C2C3=CC(=C(C(=C3)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (E)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-[[(2R,3S)-3-acetyloxy-2-(acetyloxymethyl)-3,6-dihydro-2H-pyran-6-yl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoate](/img/structure/B12368992.png)

pyrimidine-2,4-dione](/img/structure/B12369002.png)
![2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide](/img/structure/B12369009.png)

![N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide](/img/structure/B12369017.png)








